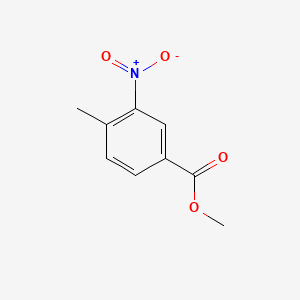

Methyl 4-methyl-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPBHPCMYFCRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064641 | |

| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-11-8 | |

| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7356-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methyl-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007356118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7356-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-nitro-p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYL-3-NITROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP3WQE4WRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-3-nitrobenzoate from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methyl-3-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis begins with the readily available starting material, p-toluic acid, and proceeds through a two-step reaction sequence involving nitration followed by esterification. This document details the underlying chemical principles, provides explicit experimental protocols, and presents key data in a structured format to support research and development activities.

Synthesis Pathway and Chemical Principles

The conversion of p-toluic acid (4-methylbenzoic acid) to this compound is achieved in two sequential steps:

-

Electrophilic Aromatic Substitution (Nitration): The aromatic ring of p-toluic acid is nitrated using a classic mixed-acid system of concentrated nitric acid and sulfuric acid. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Due to the strong deactivating nature of the protonated carboxyl group under acidic conditions, it governs the regioselectivity of the reaction, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to itself. This results in the formation of 4-methyl-3-nitrobenzoic acid.[1]

-

Fischer Esterification: The intermediate, 4-methyl-3-nitrobenzoic acid, is then converted to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant. A strong acid catalyst, typically sulfuric acid, is used to protonate the carboxyl group, rendering it more susceptible to nucleophilic attack by methanol.

The overall synthetic transformation is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of the intermediate and final products.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Nitration)

This protocol describes the controlled nitration of p-toluic acid.

Materials:

-

p-Toluic acid

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Crushed ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice-water bath.

-

Slowly add p-toluic acid to the cooled sulfuric acid with constant stirring until it is completely dissolved. It is critical to maintain the temperature below 10 °C throughout this addition.[1]

-

In a separate vessel, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring this mixture is also kept cool in an ice bath.

-

Add the prepared nitrating mixture dropwise to the dissolved p-toluic acid solution. The rate of addition must be controlled to keep the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes while maintaining the low temperature.

-

Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acids.

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol, to yield off-white to pale yellow crystals.[2]

-

Dry the purified crystals in a vacuum oven.

Step 2: Synthesis of this compound (Esterification)

This protocol details the Fischer esterification of the nitrated intermediate.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Methanol (CH₃OH, anhydrous)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methyl-3-nitrobenzoic acid (1 equivalent) in an excess of methanol in a round-bottom flask.[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[3]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the residue, add ice-cold water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any unreacted acid) and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be further purified by recrystallization from methanol to obtain pale yellow needles.[2]

Data Presentation

The physicochemical properties of the starting material, intermediate, and final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Compounds

| Property | p-Toluic Acid | 4-Methyl-3-nitrobenzoic Acid | This compound |

| IUPAC Name | 4-Methylbenzoic acid | 4-Methyl-3-nitrobenzoic acid[4] | This compound[5] |

| CAS Number | 99-94-5 | 96-98-0[4][6] | 7356-11-8[5] |

| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄[4][6] | C₉H₉NO₄[5] |

| Molar Mass | 136.15 g/mol | 181.15 g/mol [4][6] | 195.17 g/mol [5] |

| Appearance | White crystalline solid | Off-white to light yellow powder[2][7] | White to light yellow powder/crystal[8] |

| Melting Point | 180-182 °C | 187-190 °C[6][9] | 49-53 °C[8] |

| Solubility | Poorly soluble in water | Insoluble in water[7][10] | Soluble in methanol[3] |

Conclusion

The synthesis of this compound from p-toluic acid is a robust and well-established two-step process that utilizes fundamental organic reactions. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high yield and purity. The protocols and data provided in this guide offer a solid foundation for researchers engaged in the synthesis of this and related compounds, facilitating its application in pharmaceutical discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Methyl-3-nitrobenzoic acid | 96-98-0 [chemicalbook.com]

- 3. 4-Methyl-3-nitrobenzoic acid methyl ester | 7356-11-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-甲基-3-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 7356-11-8 | TCI EUROPE N.V. [tcichemicals.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 4-METHYL-3-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic data of "Methyl 4-methyl-3-nitrobenzoate" (1H NMR, 13C NMR, IR)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-methyl-3-nitrobenzoate, a key intermediate in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a detailed analysis of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopic data.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by the following spectroscopic data. The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.60 | d | 1.8 | 1H | Ar-H |

| 8.14 | dd | 1.8, 8.1 | 1H | Ar-H |

| 7.44 | dd | 0.6, 8.1 | 1H | Ar-H |

| 3.96 | s | - | 3H | -OCH₃ |

| 2.66 | s | - | 3H | Ar-CH₃ |

Data sourced from a supporting information document.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.03 | C=O (Ester) |

| 149.74 | Ar-C |

| 138.75 | Ar-C |

| 133.26 | Ar-C |

| 133.15 | Ar-C |

| 129.83 | Ar-C |

| 125.84 | Ar-C |

| 52.71 | -OCH₃ |

| 20.8 (Predicted) | Ar-CH₃ |

Data sourced from a supporting information document.[1] The chemical shift for the Ar-CH₃ group was not explicitly provided in the source and is a predicted value based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Note: An experimental IR spectrum for this compound was not available. The data presented are predicted values based on the characteristic absorption frequencies of the functional groups present in the molecule and data from the closely related precursor, 4-methyl-3-nitrobenzoic acid.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This compound is synthesized via Fischer esterification of 4-methyl-3-nitrobenzoic acid.[1]

-

Reaction Setup: A solution of 4-methyl-3-nitrobenzoic acid (10 g, 55 mmol) is prepared in 100 mL of methanol in a round-bottom flask.

-

Catalyst Addition: Concentrated sulfuric acid (2 mL) is added dropwise to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

Workup: After cooling to room temperature, the solution is concentrated under vacuum. The resulting residue is diluted with water (100 mL) and extracted with ethyl acetate (3 x 100 mL).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product as a pale yellow solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.[1]

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, a standard one-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet or thin-film method.

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectroscopic methods.

Caption: Spectroscopic analysis workflow.

References

"Methyl 4-methyl-3-nitrobenzoate" CAS number and physical properties

CAS Number: 7356-11-8

This technical guide provides an in-depth overview of Methyl 4-methyl-3-nitrobenzoate, a key chemical intermediate. The document details its physicochemical properties, synthesis, and potential applications in drug discovery, particularly focusing on the biological activity of its precursor, 4-methyl-3-nitrobenzoic acid, as an inhibitor of cancer cell migration. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 7356-11-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 49-53 °C | |

| Solubility | Soluble in methanol | |

| InChI Key | YFPBHPCMYFCRKS-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-methyl-3-nitrobenzoic acid. This two-step process begins with the nitration of p-toluic acid to yield 4-methyl-3-nitrobenzoic acid, which is then esterified.

Step 1: Synthesis of 4-methyl-3-nitrobenzoic acid

The nitration of p-toluic acid is a standard electrophilic aromatic substitution.

-

Materials: p-toluic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

-

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly dissolve p-toluic acid in the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Add the nitrating mixture dropwise to the p-toluic acid solution, keeping the reaction temperature below 15 °C.

-

After the addition is complete, continue stirring for an additional 30-60 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-methyl-3-nitrobenzoic acid.

-

Step 2: Esterification of 4-methyl-3-nitrobenzoic acid

The carboxylic acid is converted to its methyl ester using a Fischer esterification reaction.[2]

-

Materials: 4-methyl-3-nitrobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine.

-

Procedure:

-

Dissolve 4-methyl-3-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reflux the mixture for approximately 4 hours.[2]

-

After cooling to room temperature, concentrate the solution under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield this compound.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Melting Point: The melting point should be determined using a calibrated apparatus and compared to the literature value. A sharp melting range indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-O stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show distinct signals for the aromatic protons, the methyl group protons on the benzene ring, and the methyl ester protons. The integration and splitting patterns will be consistent with the structure.

-

¹³C NMR spectroscopy will show the expected number of signals for the carbon atoms in the molecule.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathway

While direct biological studies on this compound are limited, its precursor, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration.[4] This activity is particularly relevant for drug development professionals.

A study on non-small cell lung cancer (NSCLC) cells demonstrated that 4-methyl-3-nitrobenzoic acid significantly inhibits epithelial growth factor (EGF)-induced chemotaxis and chemokinesis.[4] The mechanism of this inhibition is attributed to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility.[4]

The proposed signaling pathway affected by 4-methyl-3-nitrobenzoic acid is depicted below.

Caption: EGF-induced cell migration pathway and the inhibitory effect of 4-methyl-3-nitrobenzoic acid.

The experimental workflow to investigate the effect of such a compound on cell migration would typically involve the following steps.

Caption: Experimental workflow for evaluating the inhibition of cancer cell migration.

Given that this compound is a derivative of 4-methyl-3-nitrobenzoic acid, it represents a valuable lead compound for the development of novel anti-metastatic drugs. Further investigation into its biological activity and that of its analogs is warranted.

References

Solubility of "Methyl 4-methyl-3-nitrobenzoate" in common organic solvents

Technical Guide: Solubility Profile of Methyl 4-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound in common organic solvents. Due to a lack of extensive publicly available quantitative data for this specific compound, this document focuses on reported qualitative solubility and provides a comprehensive, generalized experimental protocol for determining solubility, which can be applied to this and other similar organic compounds.

Introduction

This compound is an organic compound with the molecular formula C₉H₉NO₄.[1] It serves as a key intermediate in various synthetic pathways, particularly in the pharmaceutical industry.[2] Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application in drug development processes. A compound's solubility profile dictates the choice of solvents for reaction media, crystallization, extraction, and chromatographic purification.

Chemical Structure:

Solubility Data

Quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. However, qualitative data and information on structurally similar compounds allow for a general solubility profile to be inferred.

Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Formula | Type | Reported Solubility | Citation |

| Methanol | CH₃OH | Polar Protic | Soluble | [2] |

Based on its chemical structure, which includes a polar nitro group and an ester functional group, as well as a nonpolar toluene backbone, it is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar organic solvents. Its solubility in nonpolar solvents is expected to be lower. For comparison, related compounds like Methyl 3-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate are reported to be slightly soluble or soluble in ethanol and ether, and insoluble in water.[3][4]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a reliable technique for obtaining quantitative solubility data.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method (or another appropriate analytical technique).

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared from standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is limited, its chemical structure suggests solubility in polar organic solvents like methanol. For researchers and professionals in drug development, the provided generalized experimental protocol offers a robust framework for determining the precise solubility of this compound in a variety of solvents. Such empirical data is indispensable for the optimization of synthetic and formulation processes.

References

- 1. This compound | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

Methyl 4-methyl-3-nitrobenzoate: A Technical Guide to Safe Handling and Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information and handling precautions for Methyl 4-methyl-3-nitrobenzoate (CAS No. 7356-11-8). The following sections detail the compound's hazard profile, physical and chemical properties, and recommended procedures for its safe use in a laboratory setting, particularly for applications in pharmaceutical and organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the potential for skin sensitization.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]

Hazard Pictograms: [1]

-

GHS07 (Exclamation Mark)

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Precautionary Statements: [1][3]

-

Prevention: P261, P264, P270, P272, P280

-

Response: P301+P317, P302+P352, P321, P330, P333+P317, P362+P364

-

Disposal: P501

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 49-53 °C | [4] |

| Solubility | Soluble in methanol. | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |

| InChI Key | YFPBHPCMYFCRKS-UHFFFAOYSA-N | [5] |

Toxicological and Ecotoxicological Data

Toxicological Data

| Endpoint | Value | Species | Source |

| Acute Oral Toxicity (LD50) | No data available | --- | [6] |

| Acute Dermal Toxicity (LD50) | No data available | --- | [6] |

| Acute Inhalation Toxicity (LC50) | No data available | --- | |

| Skin Corrosion/Irritation | No data available | --- | |

| Serious Eye Damage/Irritation | No data available | --- | |

| Skin Sensitization | Category 1 | --- | [1] |

| Germ Cell Mutagenicity | No data available | --- | |

| Carcinogenicity | No data available | --- | |

| Reproductive Toxicity | No data available | --- | |

| STOT-Single Exposure | No data available | --- | |

| STOT-Repeated Exposure | No data available | --- | |

| Aspiration Hazard | No data available | --- |

Ecotoxicological Data

| Endpoint | Value | Species | Source |

| Acute Aquatic Toxicity (LC50) | No data available | --- | |

| Chronic Aquatic Toxicity | No data available | --- | |

| Persistence and Degradability | No data available | --- | |

| Bioaccumulative Potential | No data available | --- | |

| Mobility in Soil | No data available | --- |

Experimental Protocols and Handling Precautions

While specific safety studies are not published, established synthesis protocols provide insight into the safe handling of this compound in a research laboratory setting. The following protocols are adapted from documented synthetic procedures.

General Handling and Personal Protective Equipment (PPE)

Due to the compound's hazard profile, the following general precautions should always be observed:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

Protocol: Handling During an Esterification Reaction[5]

This protocol outlines the handling of the parent acid to synthesize this compound, which informs on handling the product itself in solution.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a fume hood, dissolve 4-methyl-3-nitrobenzoic acid in methanol.

-

Carefully add concentrated sulfuric acid dropwise to the solution.

-

Reflux the mixture for approximately 4 hours.

-

After cooling to room temperature, concentrate the solution under vacuum.

-

Dilute the residue with water and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

Protocol: Handling During a Reduction Reaction[7]

This protocol details the handling of this compound as a starting material for a catalytic hydrogenation.

Materials:

-

This compound

-

Methanol

-

Palladium on carbon (Pd/C) or Raney Nickel

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Celite

Procedure:

-

In a fume hood, dissolve this compound in methanol.

-

Carefully add a catalytic amount of Palladium on carbon or Raney Nickel.

-

Place the mixture in a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas according to the apparatus instructions.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure.

First Aid Measures

In case of exposure, follow these first aid measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualized Workflows

The following diagrams illustrate key logical relationships for handling hazardous chemicals and a typical experimental workflow involving this compound.

Caption: General workflow for hazard assessment and control when handling chemicals.

Caption: A typical experimental workflow involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7356-11-8 Name: Methyl 3-nitro-p-toluate [xixisys.com]

- 3. echemi.com [echemi.com]

- 4. 42576-02-3,methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate suppliers [vvchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Nitration of Methyl 4-Methylbenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction, specifically focusing on the nitration of methyl 4-methylbenzoate. It details the underlying mechanism, regioselectivity, experimental protocols, and relevant quantitative data to support advanced research and development in organic synthesis and medicinal chemistry.

Introduction: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1] This class of reactions, including nitration, halogenation, and Friedel-Crafts acylation/alkylation, is crucial for synthesizing substituted aromatic compounds that serve as key intermediates in various industries, including pharmaceuticals and materials science.[1][2]

The nitration of an aromatic compound involves the introduction of a nitro group (-NO₂) onto the aromatic nucleus.[3] This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[3][4]

The reactivity and regioselectivity of the nitration are heavily influenced by the substituents already present on the benzene ring.[1] These substituents can be classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate) and as ortho, para-directing or meta-directing.[1][3]

In the case of methyl 4-methylbenzoate, the aromatic ring is disubstituted with:

-

A methyl group (-CH₃) at position 4: This is an electron-donating group (activating) and directs incoming electrophiles to the ortho and para positions relative to itself.

-

A methyl ester group (-COOCH₃) at position 1: This is an electron-withdrawing group (deactivating) due to both resonance and inductive effects, and it directs incoming electrophiles to the meta position.[5][6]

The interplay of these two directing effects determines the final position of the nitro group on the aromatic ring.

Core Reaction Mechanism

The nitration of methyl 4-methylbenzoate follows a well-established three-step electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile (Nitronium Ion) Concentrated sulfuric acid, a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This protonated intermediate then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).[7][8]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the methyl 4-methylbenzoate ring attacks the nitronium ion.[9] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Deprotonation and Restoration of Aromaticity A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex.[4] This restores the aromatic π-system, leading to the formation of the final nitrated product.[9]

Figure 1: General mechanism for the nitration of methyl 4-methylbenzoate.

Regioselectivity: The Directing Effects

The position of nitration on the methyl 4-methylbenzoate ring is determined by the directing effects of the existing substituents.

-

The methyl group (-CH₃) at C4 is an activating, ortho, para-director. It donates electron density to the ring, stabilizing the sigma complex when the attack occurs at positions ortho (C3, C5) or para (C1) to it. Since C1 is already substituted, it directs towards C3 and C5.

-

The methyl ester group (-COOCH₃) at C1 is a deactivating, meta-director. It withdraws electron density from the ring, making the ortho and para positions (C2, C6, and C4) electron-deficient. Consequently, electrophilic attack is favored at the meta positions (C3, C5).[5]

In this molecule, both the activating methyl group and the deactivating ester group direct the incoming electrophile to the same positions: C3 and C5. Due to the symmetry of the molecule, these two positions are chemically equivalent. Therefore, the nitration of methyl 4-methylbenzoate proceeds with high regioselectivity to yield a single primary product: methyl 3-nitro-4-methylbenzoate .

Figure 2: Logical relationship of directing groups determining regioselectivity.

Experimental Protocols

The following is a generalized protocol for the nitration of a substituted benzoate, adapted from established procedures for methyl benzoate and similar substrates.[5][10][11][12] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents:

-

Methyl 4-methylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Methanol (CH₃OH)

-

Crushed Ice

-

Distilled Water

Procedure:

-

Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-methylbenzoate in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-water bath.[13]

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and must be done in an ice bath to maintain a low temperature.[5][13]

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred substrate solution over 15-20 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10-15 °C to minimize the formation of byproducts.[6][11][12]

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes, then let it stand at room temperature for about 15 minutes to ensure the reaction goes to completion.[5][10]

-

Product Isolation (Quenching): Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.[10][11] The crude product should precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove soluble impurities.[10][14]

-

Purification (Recrystallization): Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the pure methyl 3-nitro-4-methylbenzoate.[14]

-

Drying and Characterization: Dry the purified crystals, then determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Figure 3: Standard experimental workflow for the nitration reaction.

Quantitative Data Summary

| Substrate | Product | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference(s) |

| Methyl Benzoate | Methyl 3-nitrobenzoate | Conc. HNO₃, Conc. H₂SO₄ | 5–15 | ~1.5 hours | 81–85 | 78 | [12] |

| Methyl Benzoate | Methyl 3-nitrobenzoate | Conc. HNO₃, Conc. H₂SO₄ | < 15 | ~30 minutes | 53 (crude) | 75-77 | [15] |

| 4-Methylbenzoic Acid | 4-Methyl-3-nitrobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0–10 | Not Specified | Not Specified | Not Specified | [13] |

Table 1: Summary of Reaction Conditions and Outcomes for Similar Nitration Reactions.

Conclusion

The nitration of methyl 4-methylbenzoate is a classic example of an electrophilic aromatic substitution reaction governed by the combined directing effects of its substituents. The activating, ortho-directing methyl group and the deactivating, meta-directing methyl ester group cooperatively direct the incoming nitronium ion to the C3 (and C5) position. This results in the highly regioselective formation of methyl 3-nitro-4-methylbenzoate. The reaction proceeds with good yields under carefully controlled, low-temperature conditions using a standard nitrating mixture of concentrated nitric and sulfuric acids. The resulting product is a valuable intermediate for the synthesis of more complex molecules in drug discovery and other areas of chemical research.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. echemi.com [echemi.com]

- 7. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 8. aiinmr.com [aiinmr.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. webassign.net [webassign.net]

- 11. ochem.weebly.com [ochem.weebly.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. westfield.ma.edu [westfield.ma.edu]

- 15. southalabama.edu [southalabama.edu]

The Pivotal Role of Methyl 4-methyl-3-nitrobenzoate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methyl-3-nitrobenzoate, a substituted aromatic nitro compound, serves as a critical chemical intermediate in the landscape of organic synthesis. Its strategic placement of functional groups—a methyl, a nitro, and a methyl ester on a benzene ring—makes it a versatile building block for the construction of complex molecular architectures, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of its synthesis, key reactions, and its significant application in the synthesis of high-value active pharmaceutical ingredients (APIs), supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7356-11-8 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 78-81 °C |

| Boiling Point | 296.3 °C (Predicted) |

| Density | 1.28 g/cm³ (Predicted) |

Synthesis of this compound

The primary synthetic routes to this compound involve either the direct nitration of a substituted toluene derivative or the esterification of the corresponding carboxylic acid.

Route 1: Nitration of Methyl p-Toluate

This is the most direct approach, involving the electrophilic aromatic substitution of methyl p-toluate (methyl 4-methylbenzoate). The methyl and ester groups on the aromatic ring direct the incoming nitro group to the 3-position.

Route 2: Esterification of 4-methyl-3-nitrobenzoic acid

This method involves the Fischer esterification of 4-methyl-3-nitrobenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocols

Protocol 1: Nitration of Methyl p-Toluate (Adapted from the nitration of Methyl Benzoate)

Materials:

-

Methyl p-toluate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5.0 g of methyl p-toluate to the cold sulfuric acid with constant stirring.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of methyl p-toluate in sulfuric acid, maintaining the temperature below 15 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from methanol to afford pale yellow crystals.

Protocol 2: Fischer Esterification of 4-methyl-3-nitrobenzoic acid

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

Procedure:

-

To a solution of 10.0 g of 4-methyl-3-nitrobenzoic acid in 100 mL of anhydrous methanol, slowly add 2 mL of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

The residue is then dissolved in 100 mL of ethyl acetate and washed with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by recrystallization from methanol.

Key Reactions of this compound

The most significant reaction of this compound in synthetic chemistry is the reduction of the nitro group to an amine, yielding Methyl 4-amino-3-methylbenzoate. This transformation is a crucial step in the synthesis of many pharmaceutical compounds.

Protocol 3: Reduction of this compound

Materials:

-

This compound

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 5.0 g of this compound in 100 mL of methanol in a hydrogenation vessel.

-

Add 0.5 g of 10% Pd/C to the solution.

-

The vessel is then placed on a hydrogenation apparatus and the atmosphere is replaced with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases (usually 2-4 hours).

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give Methyl 4-amino-3-methylbenzoate, which is often used in the next step without further purification.

Application in Drug Synthesis: The Case of Telmisartan

This compound is a key starting material in the synthesis of Telmisartan, an angiotensin II receptor antagonist used for the treatment of hypertension. The synthesis involves the reduction of the nitro group, followed by a series of reactions to construct the complex benzimidazole structure of the final drug molecule.

The general synthetic pathway from Methyl 4-amino-3-methylbenzoate to Telmisartan is outlined below.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic transformations discussed.

| Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| Nitration | Methyl p-Toluate | This compound | HNO₃, H₂SO₄ | 80-90 |

| Esterification | 4-methyl-3-nitrobenzoic acid | This compound | CH₃OH, H₂SO₄ | >90 |

| Reduction | This compound | Methyl 4-amino-3-methylbenzoate | H₂, Pd/C | >95 |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the strategic positioning of its functional groups allow for efficient transformations into key precursors for the pharmaceutical industry. The reduction of its nitro group to an amine is a particularly powerful reaction, opening up a wide range of synthetic possibilities. A thorough understanding of its chemistry and handling is essential for researchers and professionals involved in the development of new and improved synthetic routes to vital medicines.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving applications of nitrobenzoic acid derivatives. These compounds, foundational in organic synthesis, have paved the way for significant advancements in pharmaceuticals, dyes, and material science. This document delves into the core synthetic methodologies, presents quantitative data for comparative analysis, and explores the mechanistic underpinnings of their biological activities.

Discovery and Historical Context

The journey into the world of nitrobenzoic acids began in the 19th century with the advent of aromatic chemistry. The first synthesis of a nitrobenzoic acid is credited to the nitration of benzoic acid, a process that yields a mixture of isomers.[1] Early investigations focused on separating and characterizing these isomers, laying the groundwork for understanding the directing effects of substituents on an aromatic ring. The meta-isomer, 3-nitrobenzoic acid, was found to be the major product of direct nitration, a consequence of the electron-withdrawing nature of the carboxylic acid group which directs electrophilic substitution to the meta position.[1][2] The synthesis of the ortho (2-nitrobenzoic acid) and para (4-nitrobenzoic acid) isomers historically required alternative strategies, most notably the oxidation of the corresponding nitrotoluene precursors.[3]

Key Historical Synthesis Methods

The synthesis of nitrobenzoic acid isomers has evolved over the past two centuries, with early methods relying on direct nitration and oxidation with harsh reagents. These foundational techniques have been refined over time to improve yields, selectivity, and safety.

Synthesis of 3-Nitrobenzoic Acid via Direct Nitration of Benzoic Acid

The most historically significant and direct route to 3-nitrobenzoic acid is the electrophilic aromatic substitution of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

A detailed protocol for the nitration of benzoic acid to yield primarily 3-nitrobenzoic acid is as follows:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.

-

Reaction Setup: Benzoic acid is dissolved in concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration: The cold nitrating mixture is added slowly to the benzoic acid solution while maintaining a low temperature (typically below 15°C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

-

Reaction Quenching: After the addition is complete, the reaction mixture is stirred for a period at a controlled temperature before being poured onto crushed ice. This causes the precipitation of the crude nitrobenzoic acid.

-

Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water to remove residual acids, and then purified by recrystallization, typically from hot water or ethanol.

Quantitative Data for 3-Nitrobenzoic Acid Synthesis:

| Method | Reagents | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |

| Direct Nitration | Benzoic Acid, Conc. HNO₃, Conc. H₂SO₄ | < 15 | 1-2 hours | ~75-85 (predominantly meta) | [1] |

| Nitration of Methyl Benzoate followed by Hydrolysis | Methyl Benzoate, Conc. HNO₃, Conc. H₂SO₄; then NaOH, HCl | Nitration: < 15; Hydrolysis: Reflux | 1-2 hours (nitration) | 90-96 (for hydrolysis step) | [2] |

Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

The para-isomer is most commonly and efficiently synthesized by the oxidation of 4-nitrotoluene. Various oxidizing agents have been employed historically.

Experimental Protocol (using Sodium Dichromate):

A classic method for the oxidation of 4-nitrotoluene involves the use of sodium dichromate in sulfuric acid.[3]

-

Reaction Setup: A mixture of 4-nitrotoluene, sodium dichromate, and water is prepared in a round-bottom flask equipped with a stirrer.

-

Oxidation: Concentrated sulfuric acid is slowly added to the mixture. The heat of dilution initiates the oxidation, which can be vigorous. The reaction is then heated to reflux to ensure completion.

-

Isolation: The reaction mixture is cooled and diluted with water, causing the crude 4-nitrobenzoic acid to precipitate.

-

Purification: The crude product is filtered and washed with water. To remove chromium salts, the product is treated with dilute sulfuric acid. Further purification is achieved by dissolving the acid in a dilute sodium hydroxide solution, filtering to remove impurities, and then re-precipitating the pure 4-nitrobenzoic acid by adding acid.

Quantitative Data for 4-Nitrobenzoic Acid Synthesis:

| Oxidizing Agent | Substrate | Temperature (°C) | Reported Yield (%) | Reference |

| Sodium Dichromate/H₂SO₄ | 4-Nitrotoluene | Reflux | 82-86 | [3] |

| 15% Nitric Acid | 4-Nitrotoluene | 175 | 88.5 | [4] |

| MnO₂/N-Hydroxyphthalimide | 4-Nitrotoluene | 110 | 89 | [5] |

| Potassium Permanganate/PEG-600 | 4-Nitrotoluene | 95 | 51.6 | [6] |

Synthesis of 2-Nitrobenzoic Acid via Oxidation of 2-Nitrotoluene

The synthesis of 2-nitrobenzoic acid is known to be more challenging due to the steric hindrance of the ortho-nitro group, which can make the oxidation of the methyl group more difficult.[7]

Experimental Protocol (Modern Catalytic Approach):

More recent "green" methods have been developed to improve the efficiency and environmental footprint of this synthesis.

-

Reaction Setup: 2-nitrotoluene is mixed with a solvent (e.g., aqueous ethanol), a base (e.g., NaOH), and a catalyst (e.g., a substituted iron porphyrin).

-

Oxidation: The reaction is carried out under an atmosphere of oxygen at elevated pressure and temperature.

-

Workup: After the reaction, the catalyst is filtered off, and the filtrate is acidified to precipitate the 2-nitrobenzoic acid.

-

Purification: The product is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data for 2-Nitrobenzoic Acid Synthesis:

| Method | Catalyst | Temperature (°C) | Pressure | Reported Yield (%) | Reference |

| Aerobic Oxidation | Substituted Iron Porphyrins | 55 | 2.0 MPa O₂ | 76.3 | [8] |

| Co-oxidation with Toluene | Cobalt and Manganese salts | 120-220 | 150-400 psig | 50-90 | [7] |

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the historical evolution of synthetic routes and a generalized experimental workflow for the synthesis of nitrobenzoic acid derivatives.

Nitrobenzoic Acid Derivatives in Drug Development and Signaling Pathways

Nitrobenzoic acid derivatives have emerged as versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways.

Anti-inflammatory Activity and NF-κB Inhibition

Certain nitrobenzoic acid derivatives have demonstrated potent anti-inflammatory properties. For instance, (E)-4-(2-nitrovinyl) benzoic acid (BANA) has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade.

Anticancer Activity and Enzyme Inhibition

Nitrobenzoic acid derivatives have also been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[10] Other studies have pointed to the inhibition of receptor tyrosine kinase (RTK) signaling pathways by quinazolinone derivatives of nitrobenzoic acid.

Experimental Protocol for In Vitro Anticancer Activity Assay (MTT Assay):

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the nitrobenzoic acid derivative for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Antimicrobial Activity

The antimicrobial potential of nitrobenzoic acid derivatives has also been explored. Some compounds have shown efficacy against pathogenic bacteria and fungi. The proposed mechanisms of action include the inhibition of essential microbial enzymes. For instance, certain derivatives are thought to inhibit the M. tuberculosis enzyme DprE1, which is involved in cell wall synthesis.[11]

Conclusion

The study of nitrobenzoic acid and its derivatives provides a fascinating window into the history of organic chemistry and its profound impact on modern science, particularly in the field of drug discovery. From the early, often arduous, synthetic methods to the more refined and targeted approaches of today, these compounds continue to be of significant interest. The versatility of the nitrobenzoic acid scaffold, allowing for a wide range of chemical modifications, ensures its continued relevance in the development of novel therapeutic agents targeting a multitude of diseases. The ongoing exploration of their interactions with biological systems, particularly their ability to modulate key signaling pathways, promises to uncover new avenues for the treatment of cancer, inflammation, and infectious diseases.

References

- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]

- 7. US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of Methyl 4-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Methyl 4-methyl-3-nitrobenzoate. This compound is synthesized via the electrophilic aromatic substitution, specifically the nitration, of methyl 4-methylbenzoate. A thorough understanding of the stoichiometry and reaction conditions is paramount for optimizing reaction efficiency and maximizing product output in medicinal chemistry and drug development.

Reaction Principle and Stoichiometry

The synthesis of this compound involves the reaction of methyl 4-methylbenzoate with a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating methyl group and the electron-withdrawing, meta-directing methyl ester group on the benzene ring of methyl 4-methylbenzoate guide the nitronium ion to the position meta to the ester and ortho to the methyl group.

The balanced chemical equation for this reaction is:

C₉H₁₀O₂ + HNO₃ --(H₂SO₄)--> C₉H₉NO₄ + H₂O (Methyl 4-methylbenzoate + Nitric Acid → this compound + Water)

Experimental Protocol: Nitration of Methyl 4-methylbenzoate

Materials:

-

Methyl 4-methylbenzoate

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Methanol

Procedure:

-

In a flask, 10.0 g of methyl 4-methylbenzoate is dissolved in 20 mL of concentrated sulfuric acid. The mixture is cooled in an ice bath to below 10°C.

-

A nitrating mixture is prepared by slowly adding 6.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, with cooling.

-

The nitrating mixture is added dropwise to the solution of methyl 4-methylbenzoate, maintaining the temperature below 15°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from methanol to yield pure this compound.

Data Presentation for Theoretical Yield Calculation

To calculate the theoretical yield, the limiting reactant must first be identified. This requires the determination of the number of moles of each reactant. The relevant quantitative data is summarized in the table below.

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount Used | Moles (mol) |

| Methyl 4-methylbenzoate | C₉H₁₀O₂ | 150.17 | 1.06 | 10.0 g | 0.0666 |

| Nitric Acid (68%) | HNO₃ | 63.01 | 1.41 | 6.0 mL | 0.0905 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.84 | 35 mL (20+15) | - |

| Product: | |||||

| This compound | C₉H₉NO₄ | 195.17 | - | - | - |

Calculation of Moles of Reactants:

-

Moles of Methyl 4-methylbenzoate:

-

Mass = 10.0 g

-

Moles = Mass / Molar Mass = 10.0 g / 150.17 g/mol = 0.0666 mol

-

-

Moles of Nitric Acid:

-

Volume = 6.0 mL

-

Density of 68% HNO₃ ≈ 1.41 g/mL

-

Mass of solution = Volume × Density = 6.0 mL × 1.41 g/mL = 8.46 g

-

Mass of HNO₃ = 8.46 g × 0.68 = 5.75 g

-

Moles = Mass / Molar Mass = 5.75 g / 63.01 g/mol = 0.0913 mol

-

Identifying the Limiting Reactant:

Based on the 1:1 stoichiometry of the reaction, the reactant with the fewer number of moles is the limiting reactant.

-

Moles of Methyl 4-methylbenzoate = 0.0666 mol

-

Moles of Nitric Acid = 0.0913 mol

Therefore, Methyl 4-methylbenzoate is the limiting reactant .

Theoretical Yield Calculation:

The theoretical yield is the maximum amount of product that can be formed from the limiting reactant.

-

Theoretical moles of this compound = Moles of Methyl 4-methylbenzoate = 0.0666 mol

-

Theoretical Yield (mass) = Moles × Molar Mass of product

-

Theoretical Yield = 0.0666 mol × 195.17 g/mol = 13.00 g

Visualization of the Calculation Workflow

The logical flow of the theoretical yield calculation is depicted in the following diagram.

Caption: Workflow for Theoretical Yield Calculation.

Methodological & Application

Application Notes and Protocols: Reduction of Methyl 4-methyl-3-nitrobenzoate to Methyl 3-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of Methyl 4-methyl-3-nitrobenzoate to the corresponding amine, Methyl 3-amino-4-methylbenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols outlined below are based on established and reliable methods, offering flexibility in reagent choice and reaction conditions.

Chemical Transformation

The reduction of the nitro group in this compound to an amino group proceeds as follows:

Caption: Chemical reduction of this compound.

Quantitative Data Summary

The following table summarizes various methods for the reduction of aromatic nitro compounds, which are applicable to this compound. The choice of method may depend on factors such as available equipment, desired reaction scale, and sensitivity of other functional groups.

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |

| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol (MeOH) | Room Temp. | 8 hours | High | A specific method for the target compound has been reported using a Parr shaker at 50 psi.[1] This method is often clean and gives high yields.[2] |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol (EtOH) or MeOH | Room Temp. | 8-24 hours | High | A common and effective method for nitro group reduction.[3][4] Requires a hydrogenation apparatus.[3] |

| Iron in Acidic Medium | Iron (Fe) powder, Acetic Acid (AcOH) | EtOH, AcOH, H₂O | Reflux | 20 min - 2 h | Good to High | A cost-effective and reliable method.[5] The reaction is exothermic.[5] Work-up involves filtration of iron salts and basification.[5] |

| Tin(II) Chloride | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol (EtOH) | Room Temp. | 2 hours | Good to High | A mild method that is tolerant of many other functional groups.[4][6] The work-up involves removing tin salts, which can sometimes be challenging.[7] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is based on a reported synthesis of Methyl 3-amino-4-methylbenzoate.[1]

Materials:

-

This compound

-

Methanol (MeOH)

-

Raney Nickel (catalyst)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

-

Parr shaker or similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable pressure vessel for a Parr shaker, dissolve this compound (1.0 eq) in methanol.

-

Carefully add Raney Nickel (approximately 5% by weight of the starting material) to the solution.

-

Seal the reaction vessel and place it on the hydrogenation apparatus.

-

Purge the system with nitrogen gas to remove air.

-

Introduce hydrogen gas to a pressure of 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-4-methylbenzoate.

-

The crude product can be purified further by recrystallization if necessary.

Protocol 2: Reduction with Iron in Acetic Acid

This protocol is a general and robust method for the reduction of aromatic nitro compounds.[5][6]

Materials:

-

This compound

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Iron (Fe) powder

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), ethanol, and acetic acid.

-

Stir the mixture to dissolve the starting material.

-

Carefully add iron powder (approximately 3-5 equivalents) to the solution. The addition may be exothermic.

-